
1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate is a complex organic compound known for its significant pharmacological properties This compound is part of the dibenzo(b,f)thiepin family, which is characterized by a tricyclic structure containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate involves several steps. The initial step typically includes the formation of the dibenzo(b,f)thiepin core, followed by the introduction of the chloro substituent at the 8th position. The next step involves the attachment of the piperazine moiety through an ethoxy linker. The final step is the formation of the dimaleate salt, which enhances the compound’s solubility and stability .
Chemical Reactions Analysis
1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thiepin ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the chloro substituent, potentially forming a hydrogenated derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems due to its interaction with dopamine and serotonin receptors.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at D2 dopamine receptors and 5-HT2 serotonin receptors. By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its neuroleptic effects. This mechanism is crucial for its potential use in treating psychiatric disorders .
Comparison with Similar Compounds
1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate can be compared with other compounds in the dibenzo(b,f)thiepin family, such as:
Octoclothepin: Another neuroleptic agent with a similar structure but different pharmacological profile.
8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine: A related compound with variations in its substituents, leading to different biological activities
Properties
CAS No. |
93665-58-8 |
|---|---|
Molecular Formula |
C28H31ClN2O9S |
Molecular Weight |
607.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine |
InChI |
InChI=1S/C20H23ClN2OS.2C4H4O4/c21-16-5-6-20-17(14-16)18(13-15-3-1-2-4-19(15)25-20)24-12-11-23-9-7-22-8-10-23;2*5-3(6)1-2-4(7)8/h1-6,14,18,22H,7-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
FXTXJDRSCPXCKQ-SPIKMXEPSA-N |
Isomeric SMILES |
C1NCCN(C1)CCOC2C3=C(SC4=CC=CC=C4C2)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


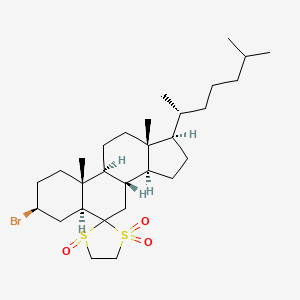
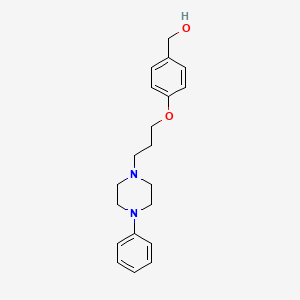
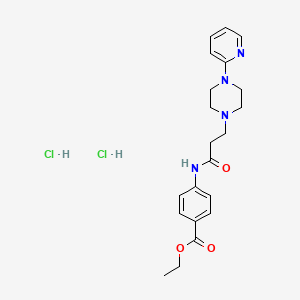
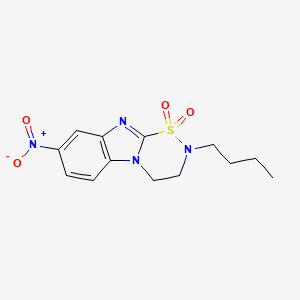
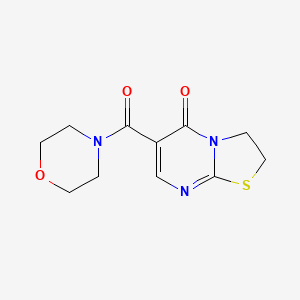
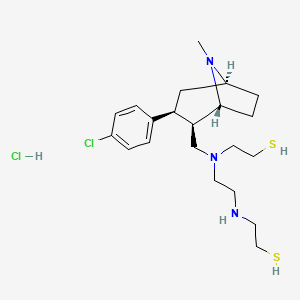
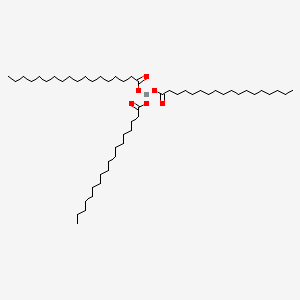
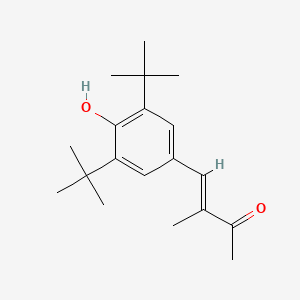
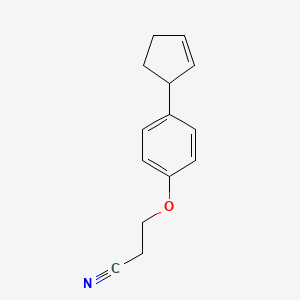
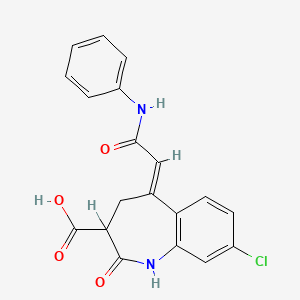
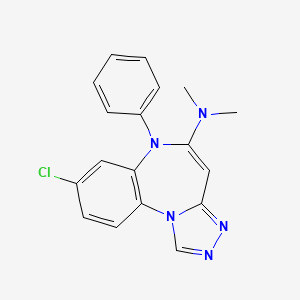
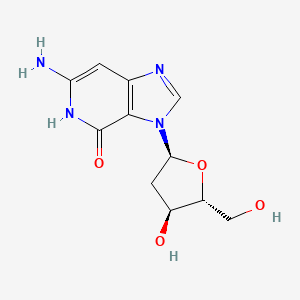

![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
